molecular formula C12H17NO B2865700 [3-(Piperidin-2-yl)phenyl]methanol CAS No. 1270516-11-4

[3-(Piperidin-2-yl)phenyl]methanol

Cat. No. B2865700
CAS RN: 1270516-11-4
M. Wt: 191.274
InChI Key: PGIZXFGEXWUXJJ-UHFFFAOYSA-N
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Description

“[3-(Piperidin-2-yl)phenyl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method was cis-selective and especially effective for 2,3-disubstituted pyridines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols .

Scientific Research Applications

Structural and Synthetic Studies

Synthesis and Characterization

Compounds related to [3-(Piperidin-2-yl)phenyl]methanol have been synthesized and characterized, demonstrating the versatility of piperidine derivatives in organic synthesis. For example, a study on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol highlights the detailed structural analysis via X-ray crystallography, confirming the chair conformation of the piperidine ring and illustrating the compound's crystalline properties (Girish et al., 2008).

Catalysis and Reaction Mechanisms

The application of piperidine derivatives in catalysis has been demonstrated through studies such as the development of an electrolytic system using solid-supported bases for in situ generation of a supporting electrolyte from methanol as a solvent. This novel system showcases the role of piperidine in facilitating efficient reactions (Tajima & Fuchigami, 2005).

Biological Applications

Anticancer Activities

Piperidine frameworks have been evaluated for their anticancer effects. A notable study synthesized several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, discovering compounds with significant antiproliferative activity against human leukemia cells. This underscores the therapeutic potential of piperidine derivatives in cancer treatment (Vinaya et al., 2011).

Material Science Applications

Optical and Thermal Properties

The thermal and optical properties of piperidine derivatives are subjects of interest for material science applications. One study detailed the thermal, optical, etching, structural studies, and theoretical calculations of a piperidine-based compound, providing insights into its stability and potential applications in materials science (Karthik et al., 2021).

Mechanism of Action

While the specific mechanism of action for “[3-(Piperidin-2-yl)phenyl]methanol” is not mentioned in the retrieved papers, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives .

properties

IUPAC Name

(3-piperidin-2-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12;/h3-5,8,12-14H,1-2,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNHKRLYXOLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC(=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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